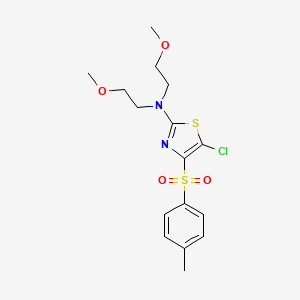

5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine

Description

5-Chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine is a thiazole derivative featuring a chlorine atom at position 5, a tosyl (p-toluenesulfonyl) group at position 4, and an amine at position 2 substituted with two 2-methoxyethyl groups. Thiazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . The presence of the tosyl group may enhance stability and facilitate further functionalization, while the 2-methoxyethyl substituents could improve solubility and bioavailability .

Propriétés

IUPAC Name |

5-chloro-N,N-bis(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O4S2/c1-12-4-6-13(7-5-12)25(20,21)15-14(17)24-16(18-15)19(8-10-22-2)9-11-23-3/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPJPMSKFITNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N(CCOC)CCOC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of Methoxyethyl Groups: The methoxyethyl groups can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles.

Applications De Recherche Scientifique

5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine, highlighting differences in substituents, synthesis, spectral properties, and biological activity:

Key Comparative Analysis

The bis(2-methoxyethyl)amine group distinguishes the compound from simpler amines (e.g., NH2 in ) or morpholinoethyl substituents (e.g., ), likely improving solubility and pharmacokinetics .

Synthetic Accessibility

- The synthesis of the target compound may require multi-step alkylation and tosylation, contrasting with one-step acylations (e.g., ) or cyclocondensations (e.g., ).

- Thiazole derivatives with boronic acids (e.g., ) or triazolyl groups (e.g., ) often employ transition-metal catalysis, which complicates scalability compared to classical methods.

Biological Activity

- The 2-methoxyethyl groups may mimic HDAC-binding motifs, as seen in , where similar substituents enhance inhibitory potency.

- Analogs with fluorinated benzyl groups (e.g., ) exhibit antifungal activity, suggesting that halogenation at position 5 (as in the target compound) could confer antimicrobial properties.

NMR signals for methoxyethyl groups (δ ~3.3–3.6) are consistent across analogs (e.g., ), aiding structural validation.

Activité Biologique

5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16ClN3O3S

- Molecular Weight : 335.80 g/mol

- IUPAC Name : 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Thiazole derivatives often interfere with ribosomal function, inhibiting protein synthesis in bacteria and cancer cells.

- Cell Cycle Arrest : Some studies suggest that compounds with similar structures induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Antioxidant Activity : The methoxyethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results demonstrate the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

Several studies have explored the anticancer effects of thiazole derivatives. A recent study reported that 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine showed cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound induced apoptosis in these cell lines, suggesting a mechanism involving caspase activation.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. It was found that modifications at the nitrogen atom significantly enhanced activity against resistant strains of bacteria .

- Anticancer Mechanisms : In vitro studies indicated that treatment with 5-chloro-N,N-bis(2-methoxyethyl)-4-tosylthiazol-2-amine led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways .

- Toxicity Assessment : A toxicity study conducted on murine models revealed that while the compound exhibited therapeutic effects, it also showed signs of hepatotoxicity at higher doses, necessitating further investigation into its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.